An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole family. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including the natural product vitamin B12. Due to their structural similarity to purine nucleotides, benzimidazole derivatives are capable of interacting with numerous biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2,5-Dimethyl-1H-benzimidazole, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
The chemical structure of 2,5-Dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups substituted at the 2 and 5 positions.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dimethyl-1H-benzimidazole is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 202-205 °C | [1] |
| Boiling Point | 255.81 °C (estimated) | [1] |
| pKa | ~5.3 and ~12.3 (for the parent benzimidazole scaffold) | [2] |
| Solubility | Soluble in alcohols and DMSO.[3] |
Experimental Protocols
Synthesis of 2,5-Dimethyl-1H-benzimidazole
A common and efficient method for the synthesis of 2,5-Dimethyl-1H-benzimidazole is the condensation reaction of 4-methyl-1,2-phenylenediamine with acetic acid. This reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone for the formation of 2-alkylated benzimidazoles.[4][5]
Reaction Scheme:
Figure 1: Synthesis of 2,5-Dimethyl-1H-benzimidazole.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and glacial acetic acid (excess, ~5-10 equivalents).
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Heating: Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing ice-cold water.
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Neutralization: Neutralize the solution by the slow addition of a base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
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Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any remaining salts.
-
Purification: The crude 2,5-Dimethyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] Alternatively, for higher purity, column chromatography on silica gel using an eluent system like ethyl acetate/hexane can be employed.[6]
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Spectroscopic Characterization
The structure of 2,5-Dimethyl-1H-benzimidazole is confirmed through various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the N-H proton (around 12.2 ppm), signals for the aromatic protons on the benzene ring, and singlets for the two methyl groups.[1]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the aromatic carbons, the two methyl carbons, and the C2 carbon of the imidazole ring.[1][7]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum is typically recorded using a KBr pellet method.[8] A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Expected Absorptions: The spectrum will show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1400-1600 cm⁻¹), and C-H bending vibrations.[1]
3. Mass Spectrometry (MS):
-
Technique: Electron Impact (EI) mass spectrometry is commonly used for the analysis of such compounds.[9][10]
-
Expected Fragmentation: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns for benzimidazoles involve the loss of HCN and methyl radicals.[9]
Biological Activity and Signaling Pathways
Benzimidazole derivatives, including 2,5-Dimethyl-1H-benzimidazole, have garnered significant interest in drug development due to their broad range of biological activities, most notably their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer effects of many benzimidazole derivatives are attributed to their ability to interfere with microtubule dynamics, similar to established anticancer drugs like vinca alkaloids and taxanes.[11][12] They can inhibit the polymerization of tubulin, a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[13]
The induction of apoptosis by benzimidazole derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] A simplified representation of the intrinsic apoptosis pathway initiated by benzimidazole-mediated cellular stress is depicted below.
Figure 2: Intrinsic apoptosis pathway induced by benzimidazoles.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are also well-documented. Their mechanism of action can vary depending on the specific derivative and the target microorganism. One of the key mechanisms in fungi is the inhibition of ergosterol biosynthesis.[16] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, benzimidazole derivatives may exert their effects through various mechanisms, including the inhibition of essential enzymes or interference with DNA replication.[17]
Conclusion
2,5-Dimethyl-1H-benzimidazole, as a representative of the broader benzimidazole class, holds significant potential for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide range of biological activities, makes it an attractive scaffold for medicinal chemists. The primary anticancer mechanism involving tubulin polymerization inhibition and subsequent apoptosis induction provides a clear rationale for its further investigation and optimization as a potential cancer therapeutic. Similarly, its antimicrobial properties warrant further exploration in the search for new treatments for infectious diseases. This technical guide provides a foundational understanding of the key chemical and biological aspects of 2,5-Dimethyl-1H-benzimidazole to aid researchers and drug development professionals in their endeavors.
References
- 1. rsc.org [rsc.org]
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- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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